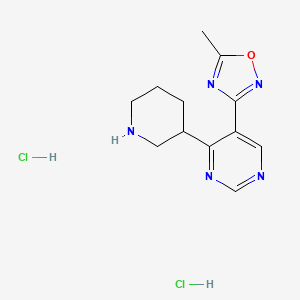

5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride

Description

Properties

IUPAC Name |

5-methyl-3-(4-piperidin-3-ylpyrimidin-5-yl)-1,2,4-oxadiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O.2ClH/c1-8-16-12(17-18-8)10-6-14-7-15-11(10)9-3-2-4-13-5-9;;/h6-7,9,13H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILNHNHANQEAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=CN=C2C3CCCNC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The compound features a complex structure that includes a piperidine ring and a pyrimidine moiety, which are known for their roles in various biological activities. The oxadiazole ring is particularly significant as it often contributes to the pharmacological properties of compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole derivatives. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 activation |

| U-937 (Monocytic Leukemia) | <5.0 | Caspase-dependent pathways |

| PANC-1 (Pancreatic Cancer) | 8.0 | Cell cycle arrest and apoptosis |

These findings suggest that modifications to the oxadiazole core can enhance cytotoxicity against specific cancer types .

The mechanisms through which these compounds exert their effects include:

- Apoptosis Induction : Studies have shown that these compounds can activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins such as p53 and caspases .

- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at the G2/M phase, leading to reduced cell proliferation .

- Inhibition of Key Enzymes : Some studies indicate that these oxadiazole derivatives may inhibit enzymes involved in tumor metabolism, contributing to their anticancer effects .

Study 1: Evaluation of Cytotoxicity

A study evaluated the cytotoxic effects of several oxadiazole derivatives on human leukemia cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than standard chemotherapy agents like doxorubicin, suggesting enhanced efficacy .

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the binding interactions between the oxadiazole derivatives and target proteins involved in cancer progression. The analysis revealed strong hydrophobic interactions with key amino acid residues, indicating a high affinity for these targets .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promise in the development of anticancer agents. Its structural similarity to known kinase inhibitors suggests it may act as a selective inhibitor of specific tyrosine kinases involved in cancer progression. Research indicates that compounds with oxadiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in oncology .

Neuropharmacology

Another area of interest is the neuropharmacological potential of this compound. The presence of the piperidine ring may confer properties relevant to neuroactive compounds. Studies have suggested that derivatives of piperidine can interact with neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders such as depression and anxiety .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride is crucial for optimizing its pharmacological properties. Researchers have focused on modifying various substituents on the oxadiazole and pyrimidine rings to enhance potency and selectivity against target enzymes or receptors. For instance, variations in the piperidine substituent have been systematically studied to evaluate their impact on biological activity and binding affinity .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have led to more efficient routes for producing this compound and its analogs. These derivatives are being explored for enhanced biological activity and reduced toxicity profiles .

Case Study 1: Anticancer Activity

In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of oxadiazole derivatives, including the target compound, and evaluated their effects on human cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Neuropharmacological Evaluation

A recent investigation assessed the effects of piperidine-containing compounds on anxiety-like behaviors in animal models. The study found that compounds similar to this compound exhibited anxiolytic effects without significant side effects commonly associated with traditional anxiolytics .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Analogous 1,2,4-Oxadiazole Derivatives

Key Observations:

- Substituent Effects: The methyl group at position 5 in the target compound likely enhances metabolic stability compared to bulkier groups (e.g., methoxymethyl in ).

- Pyrimidine moieties (target compound, ) contribute to π-π stacking interactions in biological targets.

Physicochemical Properties

- Solubility : The dihydrochloride salt of the target compound ensures superior aqueous solubility compared to free bases (e.g., ). Chloromethyl or nitro-substituted derivatives () may exhibit reduced solubility due to hydrophobic or electron-withdrawing groups.

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

Classical Method : The reaction of amidoximes with acyl chlorides or activated esters leads to heterocyclization forming the 1,2,4-oxadiazole ring. This approach, originally described by Tiemann and Krüger, often requires catalysts such as pyridine or tetrabutylammonium fluoride to improve yields and reaction rates. However, it may suffer from low yields and purification challenges due to side products.

Activated Carboxylic Acid Esters : Using coupling reagents like EDC, DCC, CDI, or TBTU to activate carboxylic acid esters enhances the cyclization efficiency, allowing milder conditions and better yields.

Microwave-Assisted Synthesis : Microwave irradiation has been applied to accelerate the heterocyclization step, reducing reaction time from hours to minutes and improving yields. Catalysts such as NH4F/Al2O3 or K2CO3 facilitate this process, making it more environmentally friendly by reducing solvent use.

Alternative Synthetic Routes

1,3-Dipolar Cycloaddition : The cycloaddition of nitrile oxides with nitriles can form 1,2,4-oxadiazoles, but this method is generally less favored due to poor yields, side reactions, and expensive catalysts like platinum(IV).

One-Pot Syntheses : Recent advances include one-pot procedures where amidoximes and carboxylic acid esters react in superbase media (NaOH/DMSO) or with Vilsmeier reagent activation, enabling room temperature synthesis with moderate to excellent yields (11–93%). These methods simplify purification and reduce reaction steps.

Incorporation of the 4-(Piperidin-3-yl)pyrimidin-5-yl Moiety

The attachment of the piperidinyl-pyrimidine fragment to the oxadiazole core is crucial for biological activity and requires selective functionalization.

Piperidine and Pyrimidine Synthesis

The piperidine ring is typically introduced via nucleophilic substitution or reductive amination on a suitable pyrimidine precursor bearing leaving groups at the 5-position.

Pyrimidine derivatives are synthesized through condensation reactions involving amidines and β-dicarbonyl compounds or via cyclization of appropriate precursors under controlled conditions.

Coupling Strategies

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) can be employed to link the pyrimidine and piperidine moieties with the oxadiazole core, especially when halogenated intermediates are used.

Direct Substitution : Alternatively, nucleophilic aromatic substitution on halogenated pyrimidines allows the introduction of the piperidin-3-yl group at the 4-position, followed by further functionalization to append the oxadiazole ring.

Formation of the Dihydrochloride Salt

The final step involves converting the free base form of the compound into its dihydrochloride salt to improve solubility, stability, and bioavailability.

Salt Formation Procedure

The free base is dissolved in an appropriate solvent such as ethanol or isopropanol.

Anhydrous hydrogen chloride gas or a solution of hydrochloric acid in the solvent is slowly bubbled or added under controlled temperature (0–5 °C) to precipitate the dihydrochloride salt.

The precipitate is filtered, washed with cold solvent, and dried under vacuum to yield the pure dihydrochloride salt.

Characterization and Purity

The dihydrochloride salt is characterized by melting point determination, elemental analysis, and spectroscopic methods such as NMR and IR.

High-performance liquid chromatography (HPLC) is used to confirm purity, typically achieving >98% purity for pharmaceutical-grade material.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

Microwave-assisted synthesis significantly reduces reaction times for oxadiazole ring formation from several hours to minutes, with yields improving from ~50% to over 80% in some cases.

One-pot methods using Vilsmeier reagent or superbases provide operational simplicity and avoid isolation of intermediates, although reaction times can vary from 4 to 24 hours depending on substrates.

The choice of solvent and catalyst in the coupling step affects the regioselectivity and yield of the piperidinyl-pyrimidine attachment; polar aprotic solvents like DMF or DMSO and palladium catalysts with phosphine ligands are preferred.

The dihydrochloride salt form enhances the compound’s pharmaceutical properties, including stability and aqueous solubility, which are critical for drug formulation.

This comprehensive synthesis approach integrates classical heterocyclic chemistry with modern catalytic and green chemistry techniques, providing an efficient and scalable route to 5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride suitable for pharmaceutical research and development.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (silica gel, UV visualization).

- Purify intermediates using flash chromatography (ethyl acetate/hexane gradient) .

Basic: How can researchers ensure the purity of this compound for in vitro assays?

Q. Methodological Answer :

- HPLC Analysis : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile (70:30 v/v) at 1 mL/min flow rate. Detect at 254 nm .

- Impurity Profiling : Compare against reference standards (e.g., triazolo-pyridine derivatives) to identify byproducts. Adjust synthesis conditions to minimize unreacted starting materials .

- Elemental Analysis : Confirm stoichiometry of the dihydrochloride salt (C, H, N, Cl) with ≤0.3% deviation .

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required during lyophilization .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers resolve discrepancies in reported bioactivity data across studies?

Q. Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, use HEK293 cells with 24-hr exposure in DMEM + 10% FBS .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays).

- Theoretical Alignment : Cross-reference results with computational docking studies (e.g., AutoDock Vina) to validate target binding affinities .

Advanced: How to design in vivo pharmacokinetic studies for this compound?

Q. Methodological Answer :

- Dosing Strategy : Administer via intravenous (1 mg/kg) and oral (5 mg/kg) routes in Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 24 hrs post-dose .

- Analytical Method : Quantify plasma concentrations using LC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL. Use deuterated analogs as internal standards .

- Metabolite ID : Perform hepatic microsome incubation (human/rat) and analyze metabolites via high-resolution mass spectrometry (HRMS) .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Q. Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hrs. Monitor degradation via HPLC. Optimal stability is observed at pH 4–6 .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent hydrolysis during storage. Store at -20°C in amber vials .

- Light Sensitivity : Conduct accelerated stability testing under UV light (320–400 nm) to assess photodegradation pathways .

Advanced: How can computational modeling elucidate the compound’s mechanism of action?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with PI3Kγ) using GROMACS. Analyze binding free energy with MM-PBSA .

- ADMET Prediction : Use SwissADME to predict permeability (LogP), solubility (LogS), and CYP450 inhibition. Compare with experimental data .

- QSAR Modeling : Develop regression models (e.g., partial least squares) correlating substituent effects (e.g., methyl group position) with bioactivity .

Advanced: What are robust strategies for impurity profiling during scale-up?

Q. Methodological Answer :

- Forced Degradation : Expose the compound to heat (80°C), acid (0.1M HCl), and peroxide (3% H₂O₂) to identify degradation products .

- Orthogonal Methods : Combine HPLC, NMR (¹H/¹³C), and IR to characterize impurities. For example, a peak at δ 8.2 ppm in ¹H NMR indicates residual pyrimidine .

- Quality Control : Set acceptance criteria for impurities (e.g., ≤0.15% for any single unknown) per ICH Q3A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.